5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol family, characterized by a fused heterocyclic core that combines thiazole and triazole moieties. The structure features a 4-benzylpiperidin-1-yl group attached via a methyl linkage to a p-tolyl (para-methylphenyl) substituent at position 5, while position 2 is substituted with a furan-2-yl group. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the thiazolo-triazole scaffold is pharmacologically relevant. Crystallographic studies of analogous compounds have utilized SHELX software for refinement, ensuring precise structural determination .
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(4-methylphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2S/c1-19-9-11-22(12-10-19)24(31-15-13-21(14-16-31)18-20-6-3-2-4-7-20)25-27(33)32-28(35-25)29-26(30-32)23-8-5-17-34-23/h2-12,17,21,24,33H,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYDRVSRNOFFGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCC(CC5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol , identified by its CAS number 898453-49-1, belongs to a class of thiazolo[3,2-b][1,2,4]triazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant research findings and data.
Structure and Composition
The molecular formula of the compound is with a molecular weight of 484.6 g/mol. The structure features a thiazole ring fused with a triazole moiety, along with a furan group and a p-tolyl substituent attached to a benzylpiperidine unit.
| Property | Value |
|---|---|
| CAS Number | 898453-49-1 |
| Molecular Formula | C₃₈H₂₈N₄O₂S |
| Molecular Weight | 484.6 g/mol |
Antimicrobial Activity
Research has indicated that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound demonstrate activity against various bacterial strains. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential enzymes.
In one study focusing on similar triazole derivatives, the compounds were tested against Gram-positive and Gram-negative bacteria, yielding minimum inhibitory concentrations (MICs) in the range of 0.5 to 16 µg/mL depending on the specific derivative and bacterial strain involved .
Anticancer Activity
The anticancer potential of This compound has been explored in various studies. A notable investigation evaluated its cytotoxic effects on human cancer cell lines using the crystal violet assay. The results indicated that the compound exhibited IC50 values ranging from 5 to 10 µM against several cancer types including cervical and bladder cancer cell lines .
The proposed mechanism for its anticancer activity includes induction of apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound leads to a significant increase in early and late apoptotic cells when compared to control groups. Specifically, at higher concentrations (doubled IC50), the percentage of early apoptotic cells increased significantly .
Case Studies
- Cytotoxicity Study : A study involving the evaluation of various derivatives demonstrated that modifications in the substituents significantly influenced cytotoxic potency. Compounds with electron-withdrawing groups at specific positions showed enhanced activity against cancer cell lines compared to their unsubstituted counterparts .
- Antimicrobial Screening : In another case study assessing antimicrobial efficacy, derivatives were tested against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), showing promising results that warrant further investigation into their clinical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Core Heterocycle Modifications :
- The target compound employs a piperidine ring (saturated 6-membered ring with one nitrogen), which is less polar but more conformationally flexible than the piperazine analogs (two nitrogen atoms, higher polarity) . This difference may influence binding affinity to targets requiring specific hydrogen-bonding patterns.
Furan’s oxygen atom may also participate in weak hydrogen bonds.
Electron-Withdrawing Effects: Analog 1’s 3-chlorophenyl group introduces electron-withdrawing properties, which could modulate electronic interactions in enzyme active sites .
Research Findings and Theoretical Insights
While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from its analogs:
- Analog 1 (with chlorine and methoxy/ethoxy groups) has been associated with moderate kinase inhibitory activity in preliminary studies, attributed to its polar substituents enhancing target engagement .
- Analog 2 (piperazine and methyl substituents) exhibits reduced metabolic clearance in vitro compared to piperidine-containing derivatives, suggesting that nitrogen count in the heterocycle impacts cytochrome P450 interactions .
- The furan-2-yl group in the target compound may confer selectivity for targets requiring planar aromatic interactions, such as ATP-binding pockets in kinases.
Q & A
Q. What formulation strategies enhance solubility and bioavailability?
- Methodological Answer :
- Nanoparticle encapsulation : Use PLGA or liposomes to improve aqueous solubility (>10 mg/mL) and sustain release .
- Co-crystallization : Design co-crystals with succinic acid or caffeine to enhance dissolution rates .
- Salt formation : Prepare hydrochloride salts via reaction with HCl gas in diethyl ether .
Q. How is regioselectivity achieved during functionalization of the thiazolo-triazole core?
- Methodological Answer :
- Directing groups : Install nitro or amino groups at C-2 to direct electrophilic substitution to C-5 .
- Catalytic control : Use Pd(OAc)₂ with chiral ligands for asymmetric alkylation at the piperidine nitrogen .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at sterically accessible sites .
Q. How can cross-reactivity with off-target proteins be minimized?
- Methodological Answer :
- Proteome-wide profiling : Use affinity-based pulldowns combined with quantitative MS to identify off-targets .
- Alanine scanning mutagenesis : Identify critical residues in the target binding pocket for rational design .
- Selectivity filters : Introduce bulky substituents (e.g., tert-butyl) to sterically block non-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
